molecular formula C11H9Cl2NO B14229778 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one CAS No. 501099-08-7

1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14229778
CAS No.: 501099-08-7
M. Wt: 242.10 g/mol
InChI Key: DQEFVHGRVORUCL-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with benzyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3,4-dichlorobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the dichloro groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1-benzyl-3,4-dihydro-1,5-dihydro-2H-pyrrol-2-one.

    Substitution: Formation of methoxy or thiol-substituted derivatives.

Scientific Research Applications

1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1-Benzyl-3,4-dihydro-1,5-dihydro-2H-pyrrol-2-one: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.

    3,4-Dichloro-1,5-dihydro-2H-pyrrol-2-one: Lacks the benzyl group, affecting its overall stability and biological activity.

Uniqueness: 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both benzyl and dichloro groups, which confer specific chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

501099-08-7

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1-benzyl-3,4-dichloro-2H-pyrrol-5-one

InChI

InChI=1S/C11H9Cl2NO/c12-9-7-14(11(15)10(9)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

DQEFVHGRVORUCL-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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